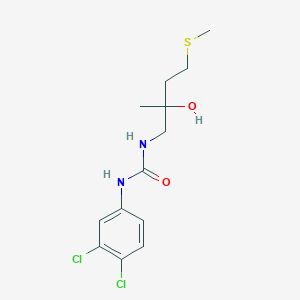
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and forestry. It belongs to the family of substituted urea herbicides, which are known for their broad-spectrum weed control and low toxicity to animals and humans. Diuron has been used for over 50 years and is still one of the most commonly used herbicides worldwide.
科学的研究の応用
Environmental Monitoring and Remediation
Research on related compounds, such as "1-(3,4-dichlorophenyl)-3,3-dimethylurea" (diuron) and its degradation products, highlights their significance in environmental monitoring and remediation. Studies have developed methods for the simultaneous determination of antifouling booster biocides and their degradation products in marine sediments and seawater, utilizing high-performance liquid chromatography-diode array detection (HPLC–DAD). These methodologies are crucial for assessing the environmental impact of such compounds and their persistence in marine ecosystems (Gatidou et al., 2004); (Gatidou et al., 2005).
Pesticide Science
The molecule's structural analogs have been studied for their insecticidal properties, such as "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea," demonstrating a novel class of insecticides that interfere with cuticle deposition. This indicates the potential for developing new insecticidal agents based on urea derivatives, which can be safer towards mammals and have specific modes of action (Mulder & Gijswijt, 1973).
Biochemical Research and Drug Development
In biochemical research, derivatives of urea compounds have been explored for their potential anticancer activities. For instance, "1-Aryl-3-(2-chloroethyl) ureas" and their derivatives have been synthesized and evaluated in vitro as potential anticancer agents, showing cytotoxicity against human adenocarcinoma cells. This underlines the importance of urea derivatives in medicinal chemistry and drug development strategies (Gaudreault et al., 1988).
Material Science
Urea derivatives are also investigated in material science, where their electrochemical properties and interactions with metals have been studied. This research can contribute to the development of new materials with enhanced corrosion resistance, significant in industries dealing with metals and alloys (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S/c1-13(19,5-6-20-2)8-16-12(18)17-9-3-4-10(14)11(15)7-9/h3-4,7,19H,5-6,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWNMOZEYQCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

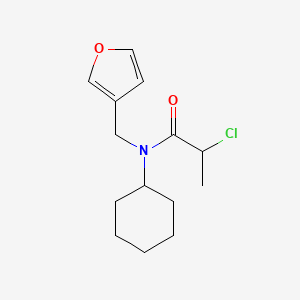
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)
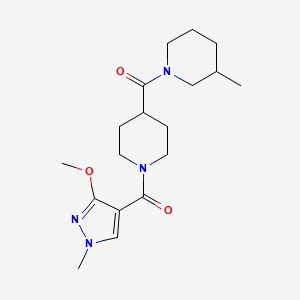
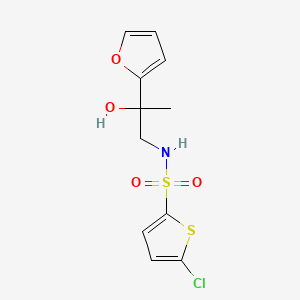
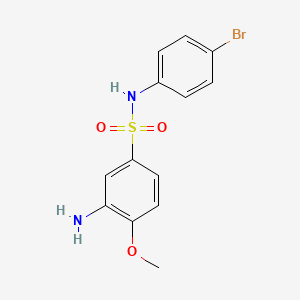
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)
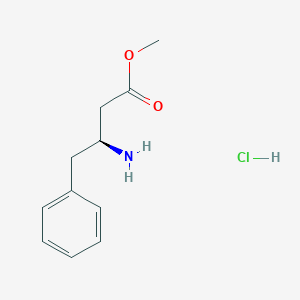
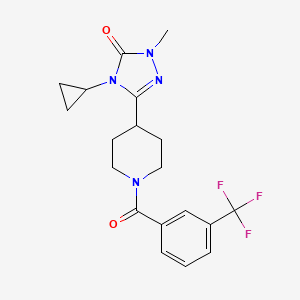
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)

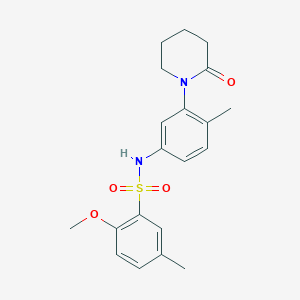
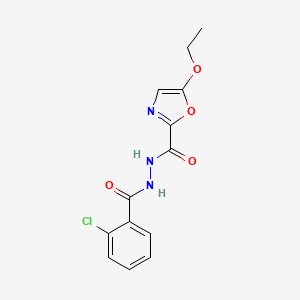
![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)